2-(5-fluoro-1H-indol-3-yl)ethanol 2-(5-fluoro-1H-indol-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 101349-12-6
VCID: VC20742916
InChI: InChI=1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2
SMILES: C1=CC2=C(C=C1F)C(=CN2)CCO
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol

2-(5-fluoro-1H-indol-3-yl)ethanol

CAS No.: 101349-12-6

Cat. No.: VC20742916

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

2-(5-fluoro-1H-indol-3-yl)ethanol - 101349-12-6

CAS No. 101349-12-6
Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
IUPAC Name 2-(5-fluoro-1H-indol-3-yl)ethanol
Standard InChI InChI=1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2
Standard InChI Key MXTYSYXDDDVPBQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)C(=CN2)CCO
Canonical SMILES C1=CC2=C(C=C1F)C(=CN2)CCO

2-(5-fluoro-1H-indol-3-yl)ethanol, with the CAS number 101349-12-6, is a chemical compound that belongs to the indole family, characterized by the presence of a fluorine atom at the 5-position of the indole ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Synthesis and Reactivity

The synthesis of 2-(5-fluoro-1H-indol-3-yl)ethanol can be achieved through various methods, often involving the reaction of fluorinated indoles with ethylene glycol or related compounds under specific conditions that promote the formation of the hydroxyl group.

Key Reaction Steps:

  • Starting Material: A suitable fluorinated indole derivative.

  • Reagent: Ethylene glycol or ethanol.

  • Catalyst/Conditions: Acidic or basic conditions may be employed to facilitate the reaction.

Biological Activity

Research has indicated that compounds related to indole derivatives exhibit a range of biological activities, including anticancer properties and effects on neurotransmitter systems.

Anticancer Potential

Studies have explored the cytotoxic effects of indole derivatives on various cancer cell lines, suggesting that modifications like fluorination can enhance their biological activity.

Activity TypeObservations
AnticancerSelective cytotoxicity against certain cell lines (IC50 = 10–30 μM)
Neurotransmitter ModulationPotential interactions with serotonin receptors

Applications

The potential applications of 2-(5-fluoro-1H-indol-3-yl)ethanol span across:

  • Pharmaceuticals: As a precursor for drug development targeting cancer and neurological disorders.

  • Research Chemicals: Utilized in studies focusing on indole derivatives and their biological implications.

Safety and Handling

Safety data sheets (SDS) for this compound indicate that it should be handled with care, following standard laboratory safety protocols due to its potential hazards.

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